3-Allyl-5-(benzyloxy)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-5-(benzyloxy)-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are widely recognized for their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-(benzyloxy)-1H-indole can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of indoles. For instance, the palladium-catalyzed Friedel-Crafts-type alkylation of indoles in water using amphiphilic resin-supported 1,10-phenanthroline-palladium complexes under aerobic conditions has been reported . This method provides good-to-high yields and allows for the recovery and reuse of the polymeric catalyst without loss of catalytic activity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using recyclable catalysts and minimizing waste, are likely to be applied in large-scale production to meet environmental and economic requirements.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-5-(benzyloxy)-1H-indole undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for alcohol formation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the benzyloxy group.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated indoles.
Scientific Research Applications
3-Allyl-5-(benzyloxy)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Allyl-5-(benzyloxy)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit specific enzymes involved in disease processes or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3-Allyl-5-(4-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: Similar in structure but contains a thiazolidinone ring.
3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: Contains a nitro group and a thiazolidinone ring.
Uniqueness
3-Allyl-5-(benzyloxy)-1H-indole is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and potential applications. The presence of both allyl and benzyloxy groups provides a versatile platform for further functionalization and exploration in various fields of research.
Properties
Molecular Formula |
C18H17NO |
---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
5-phenylmethoxy-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C18H17NO/c1-2-6-15-12-19-18-10-9-16(11-17(15)18)20-13-14-7-4-3-5-8-14/h2-5,7-12,19H,1,6,13H2 |
InChI Key |
GPDCNZKIANEOTO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.